Pyrithyldione initially gained attention as a potential anticonvulsant (anti-seizure) medication. Early studies in animals and humans during the 1940s and 1950s suggested its efficacy in reducing seizure frequency, particularly in individuals with myoclonic seizures (brief, involuntary muscle jerks). However, further investigations revealed limited long-term effectiveness and concerns about adverse effects, leading to its discontinuation as a mainstream antiepileptic drug.
Pyrithyldione possesses structural similarities to gamma-aminobutyric acid (GABA), a vital inhibitory neurotransmitter in the central nervous system. This resemblance has led researchers to use pyrithyldione as a tool compound to study the GABAergic system and its role in various neurological functions. By observing how pyrithyldione interacts with GABA receptors or affects GABAergic signaling pathways, scientists can gain insights into the complex mechanisms underlying anxiety, movement disorders, and sleep regulation [].
Beyond epilepsy and the GABAergic system, preliminary research has explored pyrithyldione's potential effects on other neurological functions. Studies have investigated its neuroprotective properties against various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, although these findings remain largely preclinical and require further investigation [].
Pyrithyldione is a chemical compound with the molecular formula C9H13NO2, classified as a sedative-hypnotic agent. Initially synthesized in the mid-20th century, it was explored for its potential as an anticonvulsant medication, particularly for myoclonic seizures. Its structure features a dihydropyridine ring, characterized by two nitrogen atoms and a double bond between carbon atoms, along with two ethyl groups attached at position 3 . Despite its early promise, concerns regarding adverse effects, particularly agranulocytosis (a severe reduction in white blood cells), led to its withdrawal from clinical use .
Pyrithyldione shares structural similarities with several other compounds that also interact with the GABAergic system or exhibit sedative properties. Below is a comparison of pyrithyldione with similar compounds:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Gamma-Aminobutyric Acid | Amino acid | Neurotransmitter | Natural inhibitory neurotransmitter |
| Phenobarbital | Barbiturate | Anticonvulsant | Long history of clinical use; risk of dependence |
| Diazepam | Benzodiazepine | Anxiolytic | Widely used for anxiety; rapid onset of action |
| Clonazepam | Benzodiazepine | Anticonvulsant | Effective for panic disorders; longer half-life |
Pyrithyldione is unique due to its specific dihydropyridine structure and historical context as a sedative-hypnotic agent that has fallen out of favor due to safety concerns .
Pyrithyldione is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione [3]. The compound possesses the molecular formula C₉H₁₃NO₂ with a precise molecular weight of 167.2050 atomic mass units [4] [6]. The Chemical Abstracts Service registry number for this compound is 77-04-3, which serves as its unique chemical identifier in databases worldwide [2] [4].
The structural framework of pyrithyldione consists of a six-membered heterocyclic ring containing one nitrogen atom, with two carbonyl groups positioned at the 2 and 4 positions of the ring system [3]. The 3-position features a quaternary carbon center bearing two ethyl substituents, which distinguishes this compound from other pyridinedione derivatives [2] [3]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for pyrithyldione is NZASCBIBXNPDMH-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecular structure [4] [6].
Alternative systematic names for this compound include 3,3-diethyl-2,4(1H,3H)-pyridinedione and 2,4-dioxo-3,3-diethyltetrahydropyridine, which reflect different aspects of the molecular structure and naming conventions [4] [15] [29]. The compound belongs to the chemical class of dihydropyridines, specifically the tetrahydropyridine derivatives with dione functionality [3].
| Property | Value | Reference |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | 3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione | [3] |
| Molecular Formula | C₉H₁₃NO₂ | [2] [4] |
| Molecular Weight | 167.2050 g/mol | [4] [6] |
| Chemical Abstracts Service Number | 77-04-3 | [2] [4] |
| International Chemical Identifier Key | NZASCBIBXNPDMH-UHFFFAOYSA-N | [4] [6] |
Mass spectrometric analysis of pyrithyldione has been documented in the National Institute of Standards and Technology Mass Spectrometry Data Center database, with electron ionization mass spectrum number 408728 [12]. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the molecular weight of the compound [12]. The electron ionization fragmentation pattern provides structural information about the diethyl-substituted pyridinedione framework [12].
Nuclear magnetic resonance spectroscopic analysis of pyrithyldione reveals distinctive spectral features characteristic of the diethyl-substituted tetrahydropyridinedione structure [9] [24]. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the ethyl substituents, with characteristic triplet patterns for the methyl groups and quartet patterns for the methylene groups adjacent to the quaternary carbon center [24].
The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework, including the carbonyl carbons at positions 2 and 4, the quaternary carbon at position 3, and the aliphatic carbons of the ethyl substituents [25]. The chemical shift dispersion in carbon-13 nuclear magnetic resonance spectroscopy offers superior resolution compared to proton nuclear magnetic resonance for distinguishing between structurally similar compounds [25].
Infrared spectroscopic analysis of pyrithyldione exhibits characteristic absorption bands corresponding to the carbonyl stretching vibrations and nitrogen-hydrogen stretching modes [13] [16]. The compound displays typical amide and ketone functionality in the infrared spectrum, with carbonyl stretches appearing in the region around 1700 wavenumbers per centimeter [13] [16].
The infrared spectrum provides valuable information about the hydrogen bonding interactions and conformational states of the molecule in the solid state [13]. The spectroscopic characteristics are consistent with the presence of a cyclic diamide structure with additional ketone functionality [16].
| Spectroscopic Technique | Key Features | Chemical Information |
|---|---|---|
| Mass Spectrometry | Molecular ion at m/z 167 | Molecular weight confirmation |
| ¹H Nuclear Magnetic Resonance | Ethyl group patterns | Diethyl substitution verification |
| ¹³C Nuclear Magnetic Resonance | Carbonyl and aliphatic carbons | Carbon framework elucidation |
| Infrared Spectroscopy | Carbonyl and N-H stretches | Functional group identification |
Pyrithyldione exhibits multiple crystalline polymorphic forms, with four distinct crystal modifications identified and characterized through comprehensive crystallographic studies [17] [18]. The existence of these polymorphic forms has been investigated using differential scanning calorimetry, hot-stage microscopy, X-ray diffraction, and powder synchrotron X-ray diffraction techniques [17] [18].
Crystal structure determinations have been performed for forms I, II, and III of pyrithyldione, revealing detailed molecular packing arrangements and intermolecular interactions [17] [18]. The crystallographic analysis provides insights into the hydrogen bonding patterns and conformational preferences of the molecule in the solid state [17].
Form I of pyrithyldione exhibits a melting point range of 92-93 degrees Celsius, representing one of the characterized crystalline modifications [29] [20]. Form II demonstrates a higher melting point of 97-98 degrees Celsius, indicating different thermodynamic stability and packing efficiency compared to Form I [29] [20]. Form III shows the lowest melting point range of 81-86 degrees Celsius among the characterized forms [29] [20].
The polymorphic behavior of pyrithyldione has been studied extensively, with research indicating that none of the metastable forms exist stably at room temperature [17] [18]. The thermal analysis reveals complex phase relationships between the different crystalline modifications, with specific transition temperatures and enthalpic changes associated with polymorphic transformations [17].
The compound crystallizes as pale yellow to colorless crystals with moderate solubility in water and high solubility in common organic solvents [20] [29]. The density of pyrithyldione is estimated at approximately 1.1222 grams per cubic centimeter, consistent with the molecular structure and packing efficiency [20].
The boiling point under reduced pressure (14 millimeters of mercury) is reported as 187-189 degrees Celsius, providing information about the thermal stability and volatility characteristics of the compound [29] [6]. The refractive index is estimated at 1.4680, reflecting the optical properties of the crystalline material [20].
| Crystal Form | Melting Point (°C) | Stability | Reference |
|---|---|---|---|
| Form I | 92-93 | Stable | [29] [20] |
| Form II | 97-98 | Metastable | [29] [20] |
| Form III | 81-86 | Metastable | [29] [20] |
| Form IV | Not specified | Identified | [17] [18] |
| Physical Property | Value | Units | Reference |
|---|---|---|---|
| Density | 1.1222 | g/cm³ | [20] |
| Boiling Point (14 mmHg) | 187-189 | °C | [29] [6] |
| Refractive Index | 1.4680 | - | [20] |
| Water Solubility | Moderate | - | [29] |
| Appearance | Pale yellow to colorless crystals | - | [20] |
The chemical compound pyrithyldione was first invented in 1949, marking the beginning of its development as a pharmaceutical agent [1] [2] [3] [4]. During this initial period of development, pyrithyldione emerged as a significant member of the piperidinedione derivative class of compounds [5]. The compound, with its molecular formula of carbon nine hydrogen thirteen nitrogen oxygen two (C9H13NO2) and molecular weight of 167.205 grams per mole [6] [7], was initially synthesized as a potential alternative to barbiturates for sedative and hypnotic applications [1] [2].
The early synthetic methodologies employed during the 1949-1959 period focused on establishing the fundamental chemical pathways necessary to produce pyrithyldione. These initial routes represented the foundational work that would later be refined and optimized for industrial production. The compound was developed with the specific goal of creating a sedative-hypnotic agent that would offer advantages over existing barbiturate medications, particularly in terms of reduced toxicity [1] [2] [3].
The systematic name for pyrithyldione is 3,3-diethyl-1H-pyridine-2,4-dione, reflecting its structural characteristics as a dihydropyridine derivative [7]. During the early synthesis period, researchers worked to establish reliable synthetic pathways that could produce this compound with sufficient purity and yield for pharmaceutical applications. The compound bears the Chemical Abstracts Service registry number 77-04-3, which was assigned during this early development phase [6] [7].
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C9H13NO2 | - | Multiple citations [6] [7] |
| Molecular Weight | 167.205-167.209 | g/mol | Citations [6] [7] |
| Boiling Point | 608.46 | K | Joback Calculated Property [6] |
| Melting Point | 464.70 | K | Joback Calculated Property [6] |
| Critical Temperature | 856.42 | K | Joback Calculated Property [6] |
| Critical Pressure | 3456.14 | kPa | Joback Calculated Property [6] |
The early synthetic routes faced several technical challenges that were characteristic of pharmaceutical development in the 1940s and 1950s. These included achieving consistent product quality, optimizing reaction conditions, and scaling up laboratory procedures to pilot plant levels. The synthetic chemistry of the period relied heavily on traditional organic synthesis methods, with limited access to the advanced analytical techniques and process control systems that would become available in later decades.
In 1959, Hoffmann-La Roche developed and patented an improved method for the manufacture of pyrithyldione [1] [2] [3] [4] [8]. This patent represented a significant advancement in the synthetic methodology, providing enhanced manufacturing processes that offered improved yield and purity compared to the earlier synthetic routes. The Roche patent marked the transition from experimental laboratory synthesis to viable industrial production methods.
The improved synthesis method patented by Roche addressed several key limitations of the earlier synthetic approaches. These improvements included optimized reaction conditions, more efficient purification procedures, and manufacturing processes that were better suited for large-scale production. The patent documentation outlined specific methodologies that could be implemented in industrial pharmaceutical manufacturing facilities.
The 1959 Roche patent represented the culmination of a decade of research and development work on pyrithyldione synthesis. The improvements incorporated into this patent included refined temperature control protocols, optimized solvent systems, and enhanced reaction monitoring techniques. These technological advances enabled the pharmaceutical industry to produce pyrithyldione with greater consistency and efficiency than had been possible with the earlier synthetic methods.
The Roche patent addressed several critical aspects of pharmaceutical manufacturing that were essential for commercial viability. These included the development of synthetic routes that could be carried out safely in industrial settings, the optimization of raw material utilization to minimize waste, and the implementation of quality control measures to ensure consistent product specifications. The patent also addressed regulatory considerations that were becoming increasingly important in pharmaceutical manufacturing during the late 1950s.
The improved synthesis method incorporated several technical innovations that enhanced the overall manufacturing process. These included the use of more selective reagents that reduced the formation of unwanted byproducts, optimized work-up procedures that improved product recovery, and purification methods that achieved higher levels of chemical purity. The patent represented a comprehensive approach to pharmaceutical manufacturing that considered both technical and economic factors.
The formulation and processing of pyrithyldione involved sophisticated solvent systems and specialized drying techniques that were critical to achieving the desired pharmaceutical properties. Lyophilization, also known as freeze-drying, emerged as an important processing technique for pharmaceutical compounds during this period [9] [10] [11] [12]. This process involves the removal of water from a product after it is frozen and placed under vacuum, allowing ice to change directly from solid to vapor without passing through a liquid phase [9].
The lyophilization of pharmaceutical compounds like pyrithyldione requires careful control of multiple process parameters to achieve optimal results [9] [11] [12]. The process consists of three distinct phases: freezing, primary drying through sublimation, and secondary drying through desorption [9] [11]. Each phase must be carefully controlled to preserve the chemical integrity and pharmaceutical properties of the compound.
| Process Phase | Temperature Range | Pressure Range | Duration | Critical Parameters |
|---|---|---|---|---|
| Freezing | -40°C to -80°C | Atmospheric | 2-6 hours | Nucleation control, crystal formation [11] |
| Primary Drying | -30°C to -10°C | 5-200 Pa | 12-48 hours | Sublimation rate, heat transfer [11] [12] |
| Secondary Drying | 20°C to 40°C | 5-50 Pa | 3-10 hours | Desorption kinetics, residual moisture [11] [12] |
The selection of appropriate solvent systems for pyrithyldione processing required consideration of multiple factors including compound solubility, stability, and compatibility with lyophilization equipment [14]. Non-aqueous co-solvent systems were evaluated for their potential to improve processing efficiency and product quality [14]. These systems offered advantages including increased drug solubility, enhanced sublimation rates, and improved product stability [14].
The development of optimized solvent systems for pyrithyldione involved extensive evaluation of various organic solvents and solvent combinations [14]. Tertiary-butanol emerged as particularly useful in pharmaceutical lyophilization due to its high vapor pressure, complete freezing in commercial freeze-dryers, and low toxicity profile [14]. The use of tertiary-butanol-water combinations demonstrated significant advantages in terms of processing efficiency and final product quality.
The implementation of co-solvent systems required careful consideration of safety factors, including proper handling and storage of flammable solvents, control of residual solvent levels in the final product, and compliance with regulatory requirements for pharmaceutical manufacturing [14]. These considerations were particularly important for pyrithyldione manufacturing, given its intended use as a pharmaceutical agent for human consumption.
The lyophilization technology employed for pyrithyldione processing incorporated several critical components including vacuum chambers, temperature-controlled shelves, condensers for solvent recovery, and sophisticated control systems for process monitoring [15] [16]. The successful implementation of these technologies required precise coordination of multiple operational parameters to achieve consistent product quality and manufacturing efficiency.